1-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-proline
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Overview
Description
1-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-proline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties
Preparation Methods
The synthesis of 1-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-proline involves several steps. The starting material, 7-hydroxy-4-methylcoumarin, is first synthesized by the condensation of ethyl 3-oxobutanoate with resorcinol under the catalysis of Lewis acids . The resulting coumarin derivative is then reacted with appropriate organic halides to introduce the desired substituents . The final step involves the coupling of the coumarin derivative with L-proline through an esterification reaction . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
1-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-proline undergoes various chemical reactions, including:
Scientific Research Applications
1-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-proline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-proline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent. Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Comparison with Similar Compounds
1-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-proline can be compared with other coumarin derivatives, such as:
Warfarin: A well-known anticoagulant used in the prevention of blood clots.
Dicoumarol: Another anticoagulant with similar properties to warfarin.
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of various coumarin derivatives.
The uniqueness of this compound lies in its combined antimicrobial and anti-inflammatory properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H23NO6 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(2S)-1-[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H23NO6/c1-3-5-13-10-18(23)27-19-12(2)16(8-7-14(13)19)26-11-17(22)21-9-4-6-15(21)20(24)25/h7-8,10,15H,3-6,9,11H2,1-2H3,(H,24,25)/t15-/m0/s1 |
InChI Key |
VGBKUEYXIHVZRQ-HNNXBMFYSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCC[C@H]3C(=O)O |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCCC3C(=O)O |
Origin of Product |
United States |
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